molecular formula C10H17N3O2 B13536768 Ethyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate

Ethyl 2-(ethylamino)-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13536768
M. Wt: 211.26 g/mol
InChI Key: MDWWDOSEPLZDQI-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate is a secondary amine compound featuring a pyrazole ring linked to a propanoate backbone. Its molecular structure includes an ethyl ester group, an ethylamino substituent at the C2 position, and a 1H-pyrazol-1-yl moiety at the C3 position (Figure 1).

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-(ethylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C10H17N3O2/c1-3-11-9(10(14)15-4-2)8-13-7-5-6-12-13/h5-7,9,11H,3-4,8H2,1-2H3

InChI Key

MDWWDOSEPLZDQI-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=CC=N1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

One of the most prominent routes involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to produce pyrazole derivatives, which can then be functionalized to include the ester and amino groups.

  • Reaction Overview:

    The process begins with a 1,3-dicarbonyl compound (such as ethyl acetoacetate or similar) reacting with an appropriate hydrazine derivative, under controlled conditions, to form a pyrazole ring via cyclocondensation. This method is favored because of its regioselectivity and high yields.

  • Reaction Conditions:

    • Solvent: Aprotic dipolar solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc).
    • Catalyst/Additive: Addition of concentrated hydrochloric acid (HCl, 10N) to accelerate dehydration steps.
    • Temperature: Ambient or mild heating to facilitate cyclization.
  • Reaction Scheme:

1,3-Dicarbonyl compound + Hydrazine derivative → Pyrazole intermediate → Functionalization to incorporate amino and ester groups
  • References:

    Gosselin et al. (2018) detailed regioselective synthesis of substituted pyrazoles via this route, emphasizing the importance of solvent choice and acid catalysis for yield optimization.

Cycloaddition of Diazocarbonyl Compounds with Nucleophiles

Another effective approach involves the 1,3-dipolar cycloaddition of diazocarbonyl compounds, such as ethyl diazoacetate, with suitable nucleophiles to form pyrazoles directly.

  • Reaction Overview:

    Ethyl diazoacetate reacts with phenylpropargyl derivatives or other alkynes in the presence of catalysts like zinc triflate, leading to the formation of pyrazole rings through a 1,3-dipolar cycloaddition.

  • Reaction Conditions:

    • Catalyst: Zinc triflate or similar Lewis acids.
    • Solvent: Typically inert solvents like dichloromethane.
    • Temperature: Mild, often room temperature.
    • Yield: Generally high (~89%).
  • Reaction Scheme:

Ethyl diazoacetate + Phenylpropargyl derivative → Pyrazole derivative
  • References:

    He et al. (2018) demonstrated this method, emphasizing its straightforwardness and high efficiency in synthesizing pyrazole derivatives.

Nucleophilic Substitution on Ethyl 2-Bromoacetate

The synthesis can also involve nucleophilic substitution reactions where amino groups are introduced onto ethyl 2-bromoacetate, followed by cyclization to form the pyrazole ring.

  • Reaction Overview:

    • Step 1: Ethyl 2-bromoacetate reacts with ethylamine or other amines to form amino ester intermediates.
    • Step 2: Cyclization with hydrazines or related compounds to form the pyrazole ring.
  • Reaction Conditions:

    • Solvent: Ethanol or acetonitrile.
    • Temperature: Mild heating.
    • Reagents: Excess amine to drive substitution.
  • References:

    Liu et al. (2011) described synthetic procedures involving ethyl 2-bromoacetate derivatives for pyrazole synthesis.

Functionalization of Pyrazole Core

Post-synthesis, the pyrazole core can be functionalized to introduce the ethylamino group at the 2-position and the ester at the 3-position via standard nucleophilic substitution and acylation reactions.

Summary of Key Reaction Pathways

Method Starting Materials Key Reagents Conditions Yield Remarks
Cyclocondensation 1,3-Dicarbonyl + Hydrazine Acid (HCl), Aprotic solvents Ambient or mild heating High Regioselective, high-yielding
Diazocarbonyl Cycloaddition Ethyl diazoacetate + Alkynes Zinc triflate, inert solvent Room temperature ~89% Straightforward, efficient
Nucleophilic Substitution Ethyl 2-bromoacetate + Amines Ethanol or acetonitrile Mild heating Moderate to high Useful for amino group introduction

The synthesis of Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate predominantly relies on cyclocondensation reactions due to their regioselectivity and high yields. The cycloaddition approach offers a versatile alternative, especially for complex substitutions, yielding pyrazole derivatives efficiently. Functionalization steps, including amino group introduction and ester modifications, are well-established in organic synthesis, making these methods adaptable for producing the target compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted products with different functional groups replacing the ethylamino group.

Scientific Research Applications

Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

Example 1: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

  • Structure: Features a pyrazole ring substituted with amino and hydroxy groups, integrated into a pyran ring system. The ethyl ester and cyano groups enhance polarity.
  • Synthesis: Prepared via refluxing malononitrile or ethyl cyanoacetate with a precursor in 1,4-dioxane and triethylamine, differing from the target compound’s likely synthesis pathway .

Example 2: Ethyl 3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanoate

  • Structure: Replaces the pyrazole with a triazole ring, incorporates a tyrosine-derived phenolic group, and includes a pyridinylamino side chain.
  • Synthesis: Generated via azide-alkyne cycloaddition or thiol-triazole coupling, leveraging click chemistry strategies .
  • Key Differences: The triazole ring offers distinct hydrogen-bonding capabilities and metabolic stability compared to pyrazole.

Compounds with Ethylamino-Propanoate Backbones

Example 3: 1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]-N-isopropylamino]-2-propanol

  • Structure: Features a carbazole-aromatic system, methoxyphenoxy ether linkages, and a propanol backbone instead of propanoate.
  • Applications: Part of a carvedilol-related impurity profile, highlighting relevance in pharmaceutical quality control .
  • Key Differences: The carbazole and methoxyphenoxy groups confer lipophilicity and planar aromaticity, contrasting with the target compound’s pyrazole and ester-based polarity. The propanol group may influence solubility and metabolic pathways.

Comparative Data Table

Compound Core Structure Key Functional Groups Synthetic Route Potential Applications Reference
Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate Pyrazole-propanoate Ethyl ester, ethylamino, pyrazol-1-yl Undisclosed (commercial synthesis) Synthetic intermediate
Compound 11b Pyrazole-pyran Cyano, phenyl, hydroxy-pyrazole, ethyl ester Cyclocondensation with malononitrile Heterocyclic drug scaffolds
Triazole-tyrosine derivative Triazole-propanoate Triazole, pyridinylamino, 4-hydroxyphenyl Azide-alkyne cycloaddition Targeted therapeutics
Carvedilol-related impurity Carbazole-propanol Carbazole, methoxyphenoxy, isopropylamino Multi-step alkylation/amination Pharmaceutical impurities

Key Findings and Implications

  • Structural Flexibility: The pyrazole ring in the target compound offers a balance of hydrogen-bonding capacity and metabolic stability, whereas triazole or carbazole analogs prioritize specific biointeractions or lipophilicity.
  • Synthetic Accessibility: The discontinued status of the target compound contrasts with the modular synthesis of analogs like 11b or triazole derivatives, which are more adaptable for large-scale production.
  • Application Potential: Pyrazole-propanoate derivatives may serve as versatile intermediates, while carbazole- or triazole-containing compounds are tailored for niche pharmaceutical roles (e.g., beta-blocker impurities or kinase inhibitors).

Biological Activity

Ethyl 2-(ethylamino)-3-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes an ethylamino group and a pyrazole ring, which contribute to its diverse pharmacological properties.

Interaction with Enzymes and Receptors

The primary mechanism of action for this compound involves its ability to bind to specific enzymes and receptors. The pyrazole moiety can interact with active sites on enzymes, potentially leading to enzyme inhibition or activation. This interaction may modulate various biological pathways, including signal transduction and metabolic processes.

Biological Effects

Research indicates that this compound can influence several cellular processes:

  • Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which could have therapeutic implications in conditions like cancer and inflammation .
  • Receptor Binding : The ethylamino group enhances the compound's ability to form hydrogen bonds and electrostatic interactions, further influencing its biological activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in preliminary studies. The compound's structure allows it to penetrate microbial cell membranes, leading to disruption of cellular functions and ultimately cell death.

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties. The mechanism appears to involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis. For instance, it may inhibit the activity of certain kinases involved in cancer progression .

Case Studies

A notable case study explored the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at varying concentrations, indicating its potential as an anticancer agent. Further investigations into its effects on specific cancer types are warranted.

Data Table: Biological Activity Summary

Activity Effect Mechanism
AntimicrobialInhibition of microbial growthDisruption of cell membrane integrity
AnticancerReduced cell viabilityModulation of signaling pathways
Enzyme InhibitionDecreased enzymatic activityBinding to active sites on target enzymes

Future Research Directions

Ongoing research is essential to fully elucidate the biological activity of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To clarify the specific biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and reduce potential side effects.

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